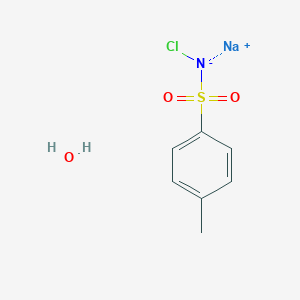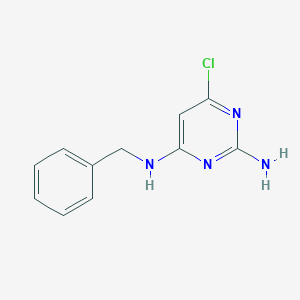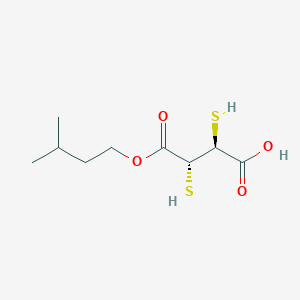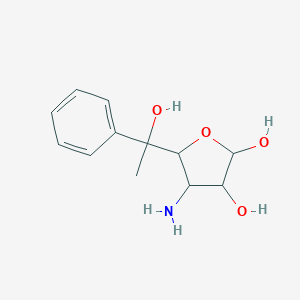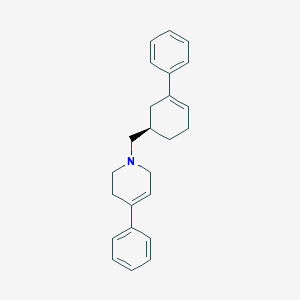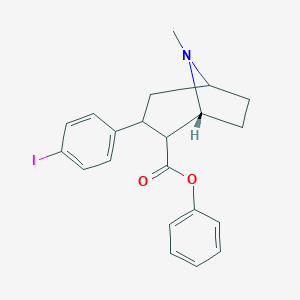
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester, also known as WF-23, is a chemical compound that belongs to the tropane family. It is a potent inhibitor of dopamine reuptake, making it a potential candidate for the treatment of various neurological disorders.
Mécanisme D'action
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester acts as a competitive inhibitor of DAT, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft. This leads to an increase in dopaminergic neurotransmission, which is associated with the therapeutic effects of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester.
Biochemical and Physiological Effects:
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the striatum and prefrontal cortex, leading to improvements in motor function, cognitive function, and mood. It also increases the release of dopamine in the nucleus accumbens, which is associated with the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester is its high selectivity for DAT, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing and toxicity. Another limitation is the lack of studies on its long-term effects and potential for abuse.
Orientations Futures
There are several future directions for the research and development of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another area of interest is the investigation of its potential for the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia. Additionally, the development of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester analogs with improved selectivity and potency could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester involves several steps. The first step is the preparation of 3-(4-iodophenyl)tropan-2beta-carboxylic acid, which is obtained by reacting tropinone with iodobenzene in the presence of a palladium catalyst. The resulting product is then esterified with phenol in the presence of a strong acid catalyst to obtain 3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester.
Applications De Recherche Scientifique
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to have a high affinity for dopamine transporter (DAT) and to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Propriétés
Numéro CAS |
146145-22-4 |
|---|---|
Nom du produit |
3-(4-Iodophenyl)tropan-2beta-carboxylic acid phenyl ester |
Formule moléculaire |
C8H4ClF3O2 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
phenyl (1R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C21H22INO2/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14/h2-10,16,18-20H,11-13H2,1H3/t16?,18?,19-,20?/m1/s1 |
Clé InChI |
YGQAUDOSACJSSX-KZJURKFRSA-N |
SMILES isomérique |
CN1[C@@H]2CCC1CC(C2C(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)I |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC4=CC=CC=C4 |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC4=CC=CC=C4 |
Synonymes |
3-(4-iodophenyl)tropan-2beta-carboxylic acid phenyl ester RTI 122 RTI-122 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



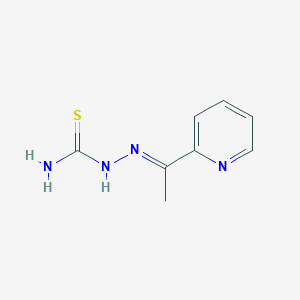
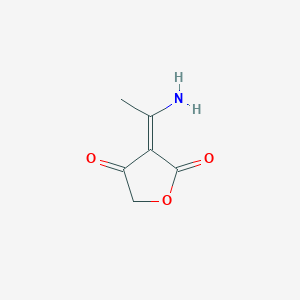
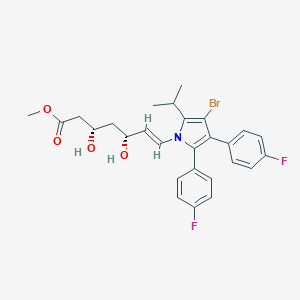
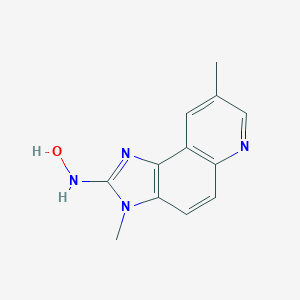
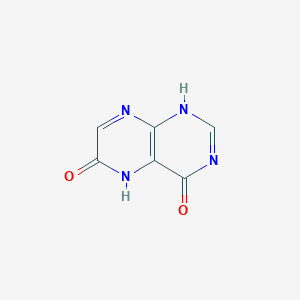
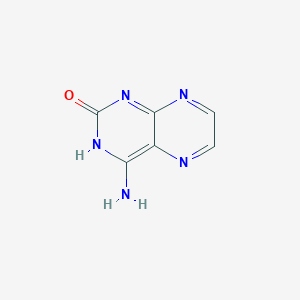
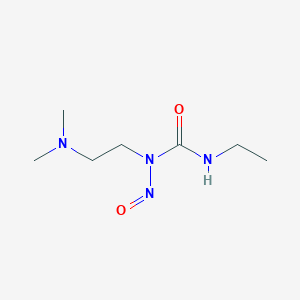
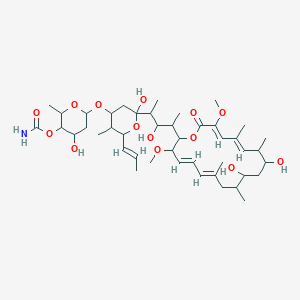
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
